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An Objective Guide for Researchers and Drug Development Professionals

Bremelanotide, marketed under the brand name Vyleesi, and its investigational designation
PT-141, represent a novel approach to treating sexual dysfunction. Unlike phosphodiesterase
type 5 (PDED) inhibitors that target the vascular system, this synthetic peptide analog of alpha-
melanocyte-stimulating hormone (a-MSH) acts on the central nervous system to modulate
sexual desire and arousal. This guide provides a comprehensive comparative analysis of
Bremelanotide and PT-141, focusing on their mechanism of action, clinical efficacy,
pharmacokinetic profiles, and experimental protocols, with a clear distinction between the now-
discontinued intranasal formulation and the FDA-approved subcutaneous injection.

Executive Summary

Bremelanotide and PT-141 are chemically identical. The distinction primarily lies in their
developmental history and approved formulation. Early clinical trials investigated an intranasal
formulation of PT-141 for both male and female sexual dysfunction. However, concerns over
variable absorption and adverse effects, such as increased blood pressure, led to the
discontinuation of this delivery method.[1][2][3] The subsequent development focused on a
subcutaneous injection, which demonstrated a more predictable pharmacokinetic profile and a
favorable safety and efficacy balance, ultimately leading to the FDA approval of Bremelanotide
(Vyleesi) for hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][4]
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Mechanism of Action: A Central Nervous System
Approach

Bremelanotide/PT-141 is a melanocortin receptor agonist with a high affinity for the
melanocortin 4 receptor (MC4R) and melanocortin 3 receptor (MC3R), which are found in the
central nervous system. Its mechanism of action is distinct from that of PDES5 inhibitors. Instead
of directly inducing vasodilation, it is thought to modulate the neural pathways that govern
sexual arousal and desire.

Activation of MC4R in the hypothalamus is believed to trigger a cascade of downstream
signaling. This includes the release of dopamine, a neurotransmitter strongly associated with
motivation, pleasure, and reward, in key brain regions like the medial preoptic area. By
enhancing these dopaminergic pathways, Bremelanotide may increase sexual desire and
responsiveness to sexual cues. There is also evidence to suggest it modulates serotonin
levels, which can have an inhibitory effect on sexual desire.

Bremelanotide's primary signaling cascade.

Comparative Efficacy: Clinical Trial Data

The clinical efficacy of Bremelanotide/PT-141 has been evaluated in both men with erectile
dysfunction (ED) and women with HSDD. The most robust data comes from the Phase 3
RECONNECT studies, which assessed the subcutaneous formulation of Bremelanotide in
premenopausal women.

Bremelanotide for Hypoactive Sexual Desire Disorder
(HSDD) in Premenopausal Women

The RECONNECT studies were two identical, 24-week, randomized, double-blind, placebo-
controlled trials. The primary efficacy endpoints were the change from baseline in the Female
Sexual Function Index-Desire Domain (FSFI-D) score and the Female Sexual Distress Scale-
Desire/Arousal/Orgasm (FSDS-DAO) Item 13 score (measuring distress due to low sexual
desire).
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Study 301 Study 302 Integrated Studies
Efficacy Endpoint (Bremelanotide vs.  (Bremelanotide vs.  (Bremelanotide vs.
Placebo) Placebo) Placebo)
Change in FSFI-D
0.30 (p<0.001) 0.42 (p<0.001) 0.35 (p<0.001)
Score
Change in FSDS-DAO
-0.37 (p<0.001) -0.29 (p=0.005) -0.33 (p<0.001)

Item 13 Score

Data from the RECONNECT studies.

PT-141 for Erectile Dysfunction (ED) in Men

Earlier studies with the intranasal formulation of PT-141 showed promise in men with ED,
including those who did not respond to sildenafil (Viagra). One study found that approximately
33.5% of men on intranasal PT-141 (10 mg) achieved a positive clinical response (erections
sufficient for intercourse) compared to only 8.5% on placebo. Another study showed that co-
administration of intranasal PT-141 with sildenafil significantly increased the duration of erectile

activity compared to sildenafil alone.

Study Population Intervention Outcome
Men with ED non-responsive Intranasal PT-141 (10 mg) vs. 33.5% positive clinical
to sildenafil Placebo response vs. 8.5% (p=0.03)

Intranasal PT-141 (7.5 or 10
Men with ED mg) + Sildenafil (50 or 100 mg)

vs. Sildenafil alone

5.3-fold increase in duration of

erectile activity

Data from studies on intranasal PT-141 in men with ED.

Pharmacokinetic Profiles: Subcutaneous vs.
Intranasal

The route of administration significantly impacts the pharmacokinetic profile of
Bremelanotide/PT-141. The subcutaneous formulation provides more consistent and
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predictable plasma concentrations, which is believed to contribute to its improved safety profile
compared to the intranasal spray.

Pharmacokinetic Subcutaneous
. Intranasal PT-141

Parameter Bremelanotide (1.75 mg)
Bioavailability ~100% Variable
Tmax (Time to Peak Plasma ~1.0 hour (range: 0.5-1.0

) ~0.50 hours
Concentration) hours)
Cmax (Peak Plasma )

) 72.8 ng/mL Dose-dependent increase
Concentration)

) ~2.7 hours (range: 1.9-4.0

Half-life (t1/2) ~1.85 to 2.09 hours

hours)

Experimental Protocols
RECONNECT Phase 3 Trials for HSDD

Objective: To evaluate the efficacy and safety of subcutaneous Bremelanotide 1.75 mg in
premenopausal women with HSDD.

Study Design: Two identical, multicenter, randomized, double-blind, placebo-controlled trials.

Participant Population: Premenopausal women with a diagnosis of generalized, acquired
HSDD for at least 6 months. Key inclusion criteria included being in a stable, monogamous
relationship for at least 6 months and being willing to attempt sexual activity at least once a
month.

Intervention: Participants were randomized 1:1 to receive either Bremelanotide (1.75 mg) or a
placebo, self-administered subcutaneously via an auto-injector as needed, approximately 45
minutes before anticipated sexual activity. Dosing was limited to no more than one dose in a
24-hour period and no more than eight doses per month.

Efficacy Assessment:
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o Female Sexual Function Index (FSFI): A 19-item self-report questionnaire assessing six
domains of female sexual function (desire, arousal, lubrication, orgasm, satisfaction, and
pain) over the past 4 weeks. Scores for each domain are calculated, and a total score is
derived, with higher scores indicating better sexual function.

o Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO): A patient-reported
outcome measure used to assess the level of distress associated with sexual dysfunction.
Item 13 specifically measures distress due to low sexual desire on a scale from O (never) to

4 (always).

with HSDD

l

Baseline Assessment
(FSFI, FSDS-DAO)
Randomization (1:1)

as needed

24-Week Treatment Period
(Bremelanotide 1.75 mg SC or Placebo)

Gcreening of Premenopausal Womer)

End-of-Study Assessment
(FSFI, FSDS-DAO)

Data Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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